molecular formula C14H19NO2S B2773029 N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide CAS No. 2034571-12-3

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide

Cat. No. B2773029
CAS RN: 2034571-12-3
M. Wt: 265.37
InChI Key: HOESVCJJUDOJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a cyclohexene ring, which is a six-membered ring with one double bond, and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The thiophene ring and the cyclohexene ring would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiophene ring is known to participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the thiophene ring, the cyclohexene ring, and the amide group, as well as the overall size and shape of the molecule .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene-based compounds play a crucial role in organic electronics:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry:

Bioreduction and Drug Precursors

Recent research has explored bioreduction of thiophene compounds:

Materials Science

Thiophene derivatives contribute to material science:

Chemical Synthesis and Heterocyclization

Various synthetic methods lead to thiophene derivatives:

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(12-7-9-18-10-12)6-8-15-14(17)11-4-2-1-3-5-11/h1-2,7,9-11,13,16H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOESVCJJUDOJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.